![molecular formula C48H80N2O3 B14448084 N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide CAS No. 76750-15-7](/img/structure/B14448084.png)
N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(stearoylamino)phenyl] ether is an organic compound characterized by the presence of two stearoylamino groups attached to a phenyl ether backbone. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(stearoylamino)phenyl] ether typically involves the reaction of 4-aminophenyl ether with stearoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 4-aminophenyl ether and the acyl chloride group of stearoyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of Bis[4-(stearoylamino)phenyl] ether may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[4-(stearoylamino)phenyl] ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ether moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl ethers.
Wissenschaftliche Forschungsanwendungen
Bis[4-(stearoylamino)phenyl] ether has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of Bis[4-(stearoylamino)phenyl] ether involves its interaction with cellular membranes due to its amphiphilic nature. The stearoylamino groups can insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The phenyl ether backbone may also interact with specific molecular targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis[4-(aminophenoxy)phenyl] ether: Similar structure but with amino groups instead of stearoylamino groups.
Bis[4-(methoxyphenyl)phenyl] ether: Contains methoxy groups instead of stearoylamino groups.
Bis[4-(hydroxyphenyl)phenyl] ether: Contains hydroxy groups instead of stearoylamino groups.
Uniqueness
Bis[4-(stearoylamino)phenyl] ether is unique due to the presence of long-chain stearoylamino groups, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring interaction with lipid membranes or hydrophobic environments.
Eigenschaften
CAS-Nummer |
76750-15-7 |
|---|---|
Molekularformel |
C48H80N2O3 |
Molekulargewicht |
733.2 g/mol |
IUPAC-Name |
N-[4-[4-(octadecanoylamino)phenoxy]phenyl]octadecanamide |
InChI |
InChI=1S/C48H80N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(51)49-43-35-39-45(40-36-43)53-46-41-37-44(38-42-46)50-48(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34H2,1-2H3,(H,49,51)(H,50,52) |
InChI-Schlüssel |
QYHLNUAGGIDTDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14448002.png)

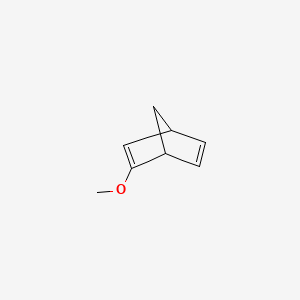
![oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide](/img/structure/B14448033.png)
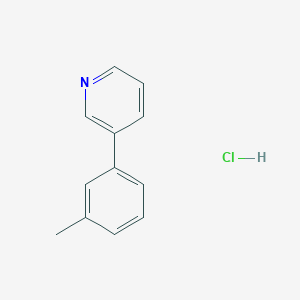
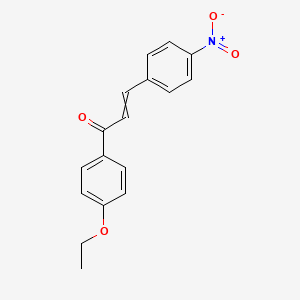
![1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448061.png)

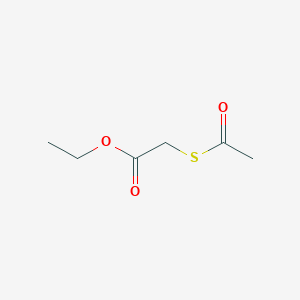
![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro-](/img/structure/B14448083.png)
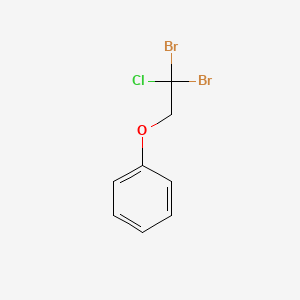
![(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B14448092.png)

